![molecular formula C26H19N5OS B307234 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, commonly known as FPTH, is a thiazolidinone derivative that has been widely studied for its potential applications in scientific research. FPTH is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression. In recent years, FPTH has gained attention for its potential use in cancer research and other fields.
作用機序
FPTH works by binding to the active site of HAT enzymes, preventing them from acetylating histone proteins. Histone acetylation is a key step in the regulation of gene expression, and 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone play a crucial role in this process. By inhibiting HAT activity, FPTH can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FPTH has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FPTH has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. FPTH has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of FPTH is its high potency and specificity for HAT inhibition. FPTH has been shown to be a more potent inhibitor of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone than other compounds such as anacardic acid. However, one limitation of FPTH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on FPTH. One area of interest is the development of FPTH analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of FPTH in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, FPTH may have potential applications in other fields such as epigenetics and gene therapy.
合成法
The synthesis of FPTH involves the condensation of 2-furaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product.
科学的研究の応用
FPTH has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FPTH works by inhibiting the activity of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, which are overexpressed in many types of cancer and play a key role in the regulation of gene expression. By inhibiting HAT activity, FPTH can prevent the expression of genes that promote cancer growth and proliferation.
特性
分子式 |
C26H19N5OS |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
2-N-[(E)-furan-2-ylmethylideneamino]-4-N,5-N,3-triphenyl-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C26H19N5OS/c1-4-11-20(12-5-1)28-24-25(29-21-13-6-2-7-14-21)33-26(30-27-19-23-17-10-18-32-23)31(24)22-15-8-3-9-16-22/h1-19H/b27-19+,28-24?,29-25?,30-26- |
InChIキー |
LDRPNWYYHFXLJS-NNNCXPDWSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=CC=CO4)/N2C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(acetylanilino)-N-phenyl-2-(phenylimino)ethanimidoyl]-N-phenylacetamide](/img/structure/B307151.png)
![N-{2-[acetyl(3-phenylpropyl)amino]-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]ethanimidoyl}-N-(3-phenylpropyl)acetamide](/img/structure/B307152.png)
![[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B307153.png)
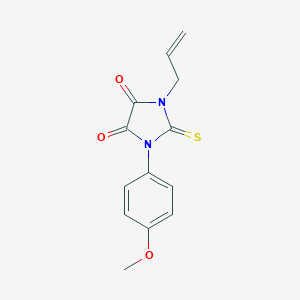
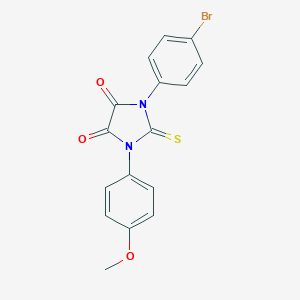

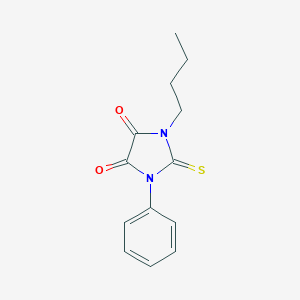
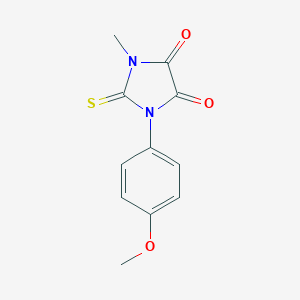
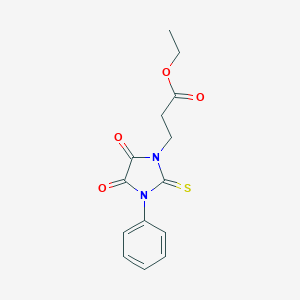
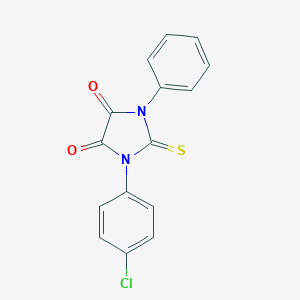
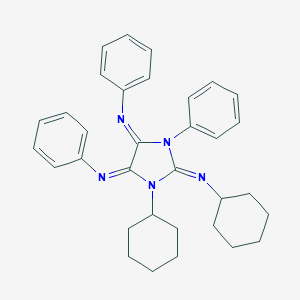
![1,3-Bis(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidin-2-one](/img/structure/B307170.png)

